molecular formula C9H9NO2 B2514475 1-(Hydroxyimino)-1-phenylacetone CAS No. 29024-92-8

1-(Hydroxyimino)-1-phenylacetone

Cat. No.: B2514475
CAS No.: 29024-92-8
M. Wt: 163.176
InChI Key: YQHWURFNAULYNW-MDZDMXLPSA-N
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Description

1-(Hydroxyimino)-1-phenylacetone is an organic compound characterized by the presence of a hydroxyimino group attached to a phenylacetone backbone. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Hydroxyimino)-1-phenylacetone can be synthesized through several methods. One common approach involves the reaction of phenylacetone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, yielding the desired product in good to excellent yields .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly improve the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxyimino)-1-phenylacetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Hydroxyimino)-1-phenylacetone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Hydroxyimino)-1-phenylacetone involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes, modulating their activity. Additionally, the compound can undergo redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

  • 1-(Hydroxyimino)-1-phenylpropanone
  • 1-(Hydroxyimino)-1-phenylbutanone
  • 1-(Hydroxyimino)-1-phenylpentanone

Comparison: 1-(Hydroxyimino)-1-phenylacetone is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to its analogs, it exhibits different physicochemical properties and reactivity patterns, making it a valuable compound in various applications .

Biological Activity

1-(Hydroxyimino)-1-phenylacetone, a compound belonging to the class of hydroxyimino ketones, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its hydroxyimino functional group attached to a phenylacetone backbone. The molecular formula is C9H11NOC_9H_{11}NO, with a molecular weight of approximately 163.19 g/mol. Its structure can be represented as follows:

Structure C6H5C(=C(OH)N)C(=O)CH3\text{Structure }\text{C}_6\text{H}_5\text{C}(=C(OH)N)\text{C}(=O)\text{CH}_3

Antioxidant Properties

Research has indicated that this compound exhibits significant antioxidant activity. A study demonstrated that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Activity

The compound has shown promising antimicrobial effects against a range of pathogens. In vitro studies reported that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Another notable biological activity is its anti-inflammatory effect. Research indicates that the compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This mechanism may be beneficial in treating conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .

The mechanisms underlying the biological activities of this compound involve various biochemical pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in oxidative stress and inflammation, contributing to its protective effects on cells.
  • Receptor Interaction : It may interact with cellular receptors that modulate inflammatory responses, leading to reduced cytokine production.

Case Study 1: Antioxidant Activity in Neuroprotection

A clinical study investigated the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results indicated that treatment with the compound significantly reduced markers of oxidative stress and improved neuronal survival rates compared to control groups .

Case Study 2: Antimicrobial Efficacy

In another study, this compound was tested against common bacterial strains responsible for infections. The results showed a dose-dependent inhibition of bacterial growth, highlighting its potential as an alternative antimicrobial agent .

Research Findings Summary

Biological Activity Findings References
AntioxidantScavenges free radicals; reduces oxidative stress
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
Anti-inflammatoryModulates inflammatory cytokine production

Properties

IUPAC Name

(1Z)-1-hydroxyimino-1-phenylpropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-7(11)9(10-12)8-5-3-2-4-6-8/h2-6,12H,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHWURFNAULYNW-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=NO)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=N\O)/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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